Superior Complete Response Rate and Progression-Free Survival versus Chlorambucil in Fludarabine-Ineligible CLL
In a Phase IIIb randomized trial (MABLE) comparing rituximab plus bendamustine (R-Benda) versus rituximab plus chlorambucil (R-Clb) in fludarabine-ineligible CLL patients, bendamustine demonstrated a significantly higher complete response (CR) rate and extended progression-free survival (PFS). The CR rate was 24% for the bendamustine-containing arm versus 9% for chlorambucil, and median PFS was 39.6 months versus 29.9 months [1].
| Evidence Dimension | Complete Response (CR) Rate and Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | CR: 24%; median PFS: 39.6 months |
| Comparator Or Baseline | Chlorambucil: CR: 9%; median PFS: 29.9 months |
| Quantified Difference | CR: 2.67-fold higher; PFS: 9.7 months longer |
| Conditions | Phase IIIb MABLE study; 357 patients with CLL ineligible for fludarabine; rituximab plus bendamustine vs rituximab plus chlorambucil |
Why This Matters
This demonstrates a clear efficacy advantage for bendamustine-based regimens over chlorambucil in a clinically challenging, frail population, directly impacting treatment selection and formulary decisions.
- [1] Michallet AS. Primary results from the MABLE phase IIIb study. Presented at iwCLL 2015; reported by ecancer. View Source
